molecular formula C15H15NO3 B5835759 N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide

N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide

Cat. No.: B5835759
M. Wt: 257.28 g/mol
InChI Key: DRCLUXSHZYBCGC-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide, commonly known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPH is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.

Mechanism of Action

The mechanism of action of HPPH is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. HPPH has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
HPPH has been found to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. HPPH has also been found to have good pharmacokinetic properties, with a relatively long half-life and good tissue penetration.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPPH is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. HPPH also has good pharmacokinetic properties, which make it suitable for use in vivo. However, one of the main limitations of HPPH is its dependence on light for activation, which can limit its use in certain applications.

Future Directions

There are several future directions for research on HPPH. One area of focus is the development of new HPPH-based photosensitizers for use in photodynamic therapy. Another area of focus is the development of new HPPH-based herbicides for use in agriculture. Additionally, there is a need for further research to elucidate the mechanism of action of HPPH and to identify potential applications in other fields, such as material science.

Synthesis Methods

The synthesis of HPPH involves the reaction of 2-phenoxyacetic acid with formaldehyde and phenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain HPPH in its pure form. The synthesis of HPPH is relatively simple and can be performed in a laboratory setting with moderate difficulty.

Scientific Research Applications

HPPH has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPPH has shown promising results in the treatment of cancer, as it has been found to selectively target cancer cells while sparing healthy cells. HPPH has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
In agriculture, HPPH has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds. HPPH has also been studied for its potential use in the development of new materials, such as polymers and coatings.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-12-6-4-5-9-14(12)16-15(18)11-19-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCLUXSHZYBCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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